Molecular Target Specificity: PD-1 vs. PD-L1/VISTA Multitargeting
PD-1-IN-17 TFA is a selective inhibitor of programmed cell death-1 (PD-1) . In contrast, the structurally related clinical candidate CA-170 is reported to target PD-L1 and VISTA . However, independent biophysical studies have demonstrated that CA-170 does not bind directly to PD-L1 in NMR binding assays, HTRF assays, or cell-based activation assays [1]. PD-1-IN-17 TFA therefore offers a distinct molecular target profile with PD-1 specificity, avoiding the mechanistic ambiguity associated with CA-170.
| Evidence Dimension | Molecular target |
|---|---|
| Target Compound Data | PD-1 (direct inhibition) |
| Comparator Or Baseline | CA-170: PD-L1 and VISTA (reported); no direct PD-L1 binding confirmed (NMR/HTRF) |
| Quantified Difference | PD-1 vs. PD-L1/VISTA; binding status: confirmed vs. unconfirmed |
| Conditions | NMR binding assay, HTRF assay, cell-based activation assays |
Why This Matters
Selecting a compound with a validated, unambiguous target mechanism is essential for generating interpretable and reproducible preclinical data.
- [1] Musielak B, Kocik J, Skalniak L, et al. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? Molecules. 2019;24(15):2804. View Source
